Cas no 2408970-26-1 ((1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine hydrochloride)

(1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine hydrochloride 化学的及び物理的性質
名前と識別子
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- EN300-7470702
- (1,2,3,4-tetrahydronaphthalen-1-yl)hydrazine hydrochloride
- ZB1253
- 2408970-26-1
- (1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine hydrochloride
-
- インチ: 1S/C10H14N2.ClH/c11-12-10-7-3-5-8-4-1-2-6-9(8)10;/h1-2,4,6,10,12H,3,5,7,11H2;1H
- InChIKey: LFPFBVOJFFMGOA-UHFFFAOYSA-N
- ほほえんだ: Cl.N(C1C2C=CC=CC=2CCC1)N
計算された属性
- せいみつぶんしりょう: 198.0923762g/mol
- どういたいしつりょう: 198.0923762g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 147
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38Ų
(1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7470702-5.0g |
(1,2,3,4-tetrahydronaphthalen-1-yl)hydrazine hydrochloride |
2408970-26-1 | 95.0% | 5.0g |
$373.0 | 2025-03-10 | |
1PlusChem | 1P028URO-2.5g |
(1,2,3,4-tetrahydronaphthalen-1-yl)hydrazinehydrochloride |
2408970-26-1 | 95% | 2.5g |
$363.00 | 2024-05-22 | |
Aaron | AR028V00-250mg |
(1,2,3,4-tetrahydronaphthalen-1-yl)hydrazinehydrochloride |
2408970-26-1 | 95% | 250mg |
$113.00 | 2025-02-17 | |
Enamine | EN300-7470702-0.25g |
(1,2,3,4-tetrahydronaphthalen-1-yl)hydrazine hydrochloride |
2408970-26-1 | 95.0% | 0.25g |
$64.0 | 2025-03-10 | |
Enamine | EN300-7470702-2.5g |
(1,2,3,4-tetrahydronaphthalen-1-yl)hydrazine hydrochloride |
2408970-26-1 | 95.0% | 2.5g |
$252.0 | 2025-03-10 | |
Enamine | EN300-7470702-1.0g |
(1,2,3,4-tetrahydronaphthalen-1-yl)hydrazine hydrochloride |
2408970-26-1 | 95.0% | 1.0g |
$129.0 | 2025-03-10 | |
Enamine | EN300-7470702-0.5g |
(1,2,3,4-tetrahydronaphthalen-1-yl)hydrazine hydrochloride |
2408970-26-1 | 95.0% | 0.5g |
$101.0 | 2025-03-10 | |
1PlusChem | 1P028URO-5g |
(1,2,3,4-tetrahydronaphthalen-1-yl)hydrazinehydrochloride |
2408970-26-1 | 95% | 5g |
$523.00 | 2024-05-22 | |
1PlusChem | 1P028URO-50mg |
(1,2,3,4-tetrahydronaphthalen-1-yl)hydrazinehydrochloride |
2408970-26-1 | 95% | 50mg |
$96.00 | 2024-05-22 | |
Aaron | AR028V00-500mg |
(1,2,3,4-tetrahydronaphthalen-1-yl)hydrazinehydrochloride |
2408970-26-1 | 95% | 500mg |
$164.00 | 2025-02-17 |
(1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine hydrochloride 関連文献
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
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Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
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Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
(1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine hydrochlorideに関する追加情報
Introduction to (1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine hydrochloride (CAS No. 2408970-26-1)
(1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 2408970-26-1, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This molecule, characterized by its naphthalene derivative structure and hydrazine moiety, has garnered attention due to its potential applications in the development of novel therapeutic agents. The hydrochloride salt form enhances its solubility and stability, making it a valuable intermediate in synthetic chemistry and drug discovery processes.
The structural framework of (1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine hydrochloride consists of a tetrahydronaphthalene core substituted with a hydrazine group at the 1-position. This configuration imparts unique electronic and steric properties to the molecule, which are exploited in various chemical reactions and biological interactions. The presence of the hydrazine group makes it a versatile building block for constructing more complex pharmacophores, enabling the design of molecules with tailored biological activities.
In recent years, there has been growing interest in exploring the pharmacological properties of naphthalene derivatives. Thetetrahydronaphthalen-1-yl moiety, in particular, has been investigated for its potential role in modulating enzyme activity and receptor binding. Studies have shown that this scaffold can interact with a variety of biological targets, including kinases and transcription factors, which are implicated in numerous disease pathways. The hydrazine group further enhances the molecule's reactivity, allowing for post-synthetic modifications that can fine-tune its pharmacological profile.
One of the most compelling aspects of (1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine hydrochloride is its utility as a precursor in the synthesis of biologically active compounds. Researchers have utilized this compound to develop novel inhibitors targeting inflammatory and oncogenic pathways. For instance, derivatives of this molecule have been shown to exhibit potent anti-inflammatory effects by inhibiting key pro-inflammatory cytokines. Additionally, studies suggest that modifications to thetetrahydronaphthalen-1-yl core can enhance binding affinity to specific protein targets, leading to more effective therapeutic outcomes.
The hydrochloride salt form of this compound plays a crucial role in its pharmaceutical applications. The chloride ion not only improves solubility but also contributes to the stability of the molecule under various storage conditions. This makes it an ideal candidate for further development into drug candidates that require long-term stability and ease of formulation. Furthermore, the hydrochloride salt facilitates easy dosing and administration in clinical settings, which is essential for patient compliance and therapeutic efficacy.
Recent advancements in computational chemistry have enabled more efficient virtual screening and design of molecules like (1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine hydrochloride. By leveraging molecular modeling techniques, researchers can predict binding interactions and optimize structural features to improve pharmacokinetic properties. These computational approaches have accelerated the discovery process by identifying promising candidates for experimental validation. As a result, there is significant optimism thattetrahydronaphthalen-1-yl-based compounds will continue to be explored for their therapeutic potential.
The synthesis of(1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine hydrochloride involves multi-step organic transformations that highlight the compound's synthetic versatility. Key steps include functionalization of the tetrahydronaphthalene ring followed by introduction of the hydrazine group at the 1-position. Advances in catalytic methods have streamlined these reactions, improving yield and purity. Such synthetic developments are crucial for ensuring that researchers have access to high-quality starting materials for further derivatization and drug development.
The biological activity of(1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine hydrochloride has been extensively studied in preclinical models. Initial investigations have revealed promising results in terms of anti-proliferative effects on cancer cell lines. The compound's ability to disrupt signaling pathways involved in cell growth and survival makes it an attractive candidate for further exploration as an anti-cancer agent. Additionally, studies suggest that it may have neuroprotective properties by modulating neurotransmitter release and receptor function.
In conclusion,(1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine hydrochloride (CAS No. 2408970-26-1) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and versatile reactivity make it a valuable tool for drug discovery and development. With ongoing research uncovering new biological activities and synthetic methodologies improving production efficiency,tetrahydronaphthalen-1-yl-based compounds are poised to play a crucial role in addressing unmet medical needs.
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